molecular formula C15H14F3NO2S B2615187 N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethyl)benzamide CAS No. 1351617-45-2

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2615187
CAS No.: 1351617-45-2
M. Wt: 329.34
InChI Key: XNOXDDUCDKJPMY-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and oncology research. Compounds featuring a benzamide core linked to a thiophene ring, similar to this product, have been identified as potent and selective inhibitors of BRAF V600E , an oncogenic kinase mutation prevalent in melanoma, colorectal, and thyroid cancers . The incorporation of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and modulate membrane permeability . The primary research application of this compound is likely in the investigation of the MAPK signaling pathway. By potentially targeting BRAF V600E , it may inhibit downstream MEK and ERK phosphorylation, leading to suppressed proliferation and induced apoptosis in mutated cancer cell lines . The structure-activity relationship (SAR) of analogous N-(thiophen-2-yl)benzamide derivatives suggests that the benzamide scaffold is critical for forming key hydrogen bonds within the ATP-binding site of the kinase, while the thiophene and aryl groups contribute to hydrophobic interactions . This makes it a valuable chemical tool for probing kinase function and developing novel targeted therapies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use. Researchers should handle this material with care, utilizing appropriate personal protective equipment and adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2S/c1-14(21,12-3-2-8-22-12)9-19-13(20)10-4-6-11(7-5-10)15(16,17)18/h2-8,21H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOXDDUCDKJPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)C(F)(F)F)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide core, followed by the introduction of the trifluoromethyl group through electrophilic substitution. The thiophene ring is then attached via a coupling reaction, and the hydroxy group is introduced through a hydroxylation step. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the benzamide or thiophene ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzamide or thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce new functional groups to the benzamide or thiophene ring.

Scientific Research Applications

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethyl)benzamide has diverse applications across various fields:

Medicinal Chemistry

The compound is being investigated for its potential as a bioactive agent with antimicrobial and anticancer properties. Its structural components allow it to interact with specific biological targets, potentially modulating enzyme activity or receptor functions.

Material Science

Due to its unique properties, the compound is utilized in developing advanced materials, particularly those requiring high thermal stability or electrical conductivity. Its thiophene ring contributes to the electronic properties of polymers.

Research indicates that this compound may exhibit inhibitory effects on certain enzymes, such as acetylcholinesterase. Studies have shown that derivatives with similar structures can inhibit the growth of Mycobacterium tuberculosis, suggesting potential therapeutic applications against bacterial infections.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of related compounds against Mycobacterium tuberculosis and found that certain derivatives showed promising results with low minimum inhibitory concentrations (MIC), indicating potential for further development as antimicrobial agents .
  • Enzyme Inhibition : Research on similar trifluoromethyl-substituted compounds demonstrated moderate inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting that this compound may also possess similar inhibitory effects .
  • Material Properties : The compound's integration into polymer matrices has been studied for enhancing material properties, particularly in applications requiring improved electrical conductivity and thermal stability .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl group and thiophene ring contribute to its binding affinity and specificity, enhancing its biological activity.

Comparison with Similar Compounds

Key Structural Features and Functional Groups

The following table summarizes critical structural differences between the target compound and related analogs:

Compound Name / ID Core Structure Substituents Key Functional Groups
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethyl)benzamide (Target) Benzamide -CF₃ (para), hydroxypropyl-thiophene -OH, -CF₃, thiophene, amide
Sodium salt of 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-... [Ev3] Benzamide -CF₃ (para), chloro, methylsulfanyl, tetrazolyl -Cl, -SMe, tetrazole, -CF₃
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3-thiones [7–9] [Ev1] Triazole-thione Sulfonylbenzene, difluorophenyl -SO₂, triazole-thione, -F

Notes:

  • The target compound’s hydroxypropyl-thiophene side chain distinguishes it from halogenated or sulfonated analogs (e.g., [7–9] in ) .

Spectral Comparison :

Compound Type IR Absorptions (cm⁻¹) NMR Features
Target Compound (Theoretical) -OH (~3300), C=O (~1680), thiophene C-S (~650) Thiophene protons (δ 6.8–7.5), -CF₃ (δ ~120)
Triazole-thiones [7–9] [Ev1] νC=S (1247–1255), NH (3278–3414) Aromatic protons (δ 7.2–8.1), -SO₂ (δ ~130)
Sodium Salt [Ev3] Tetrazole ring (~1500), -CF₃ (1150–1250) Tetrazole CH₃ (δ ~3.5), -Cl (δ ~7.0)

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethyl)benzamide is a synthetic compound notable for its unique structural features, including a thiophene ring and a trifluoromethyl group. This article delves into its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-(trifluoromethyl)benzamide. Its molecular formula is C16H15F3N2O4SC_{16}H_{15}F_3N_2O_4S, and it possesses several functional groups that contribute to its biological interactions.

PropertyValue
Molecular Weight392.36 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Functional GroupsHydroxyl, Amide, Thiophene

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step processes. Key steps include:

  • Formation of Intermediate : Reaction of 2-bromo-1-(thiophen-2-yl)propan-1-one with an amine to yield 2-hydroxy-2-(thiophen-2-yl)propylamine.
  • Coupling Reaction : The intermediate is coupled with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base (e.g., triethylamine).

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl and amide groups facilitate hydrogen bonding, while the thiophene and trifluoromethyl groups enhance hydrophobic interactions and π-π stacking with aromatic residues in target proteins.

Pharmacological Studies

Research indicates that the compound may exhibit promising pharmacological properties:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
  • Antitumor Activity : Similar compounds with benzamide structures have shown antitumor effects in various studies, suggesting that this compound could also possess anticancer properties.
  • Receptor Binding : The unique structure allows it to act as a probe for studying receptor interactions, which is crucial for drug development.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Antiviral Activity : Research has demonstrated that benzamide derivatives can exhibit antiviral properties against influenza viruses, suggesting potential applications in antiviral drug development .
  • Kinase Inhibition : A related study highlighted the effectiveness of benzamide derivatives as RET kinase inhibitors, which are critical targets in cancer therapy .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the benzamide core significantly affect biological activity, indicating that further optimization of this compound could enhance its efficacy .

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